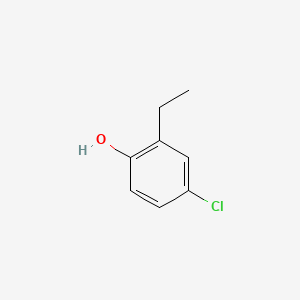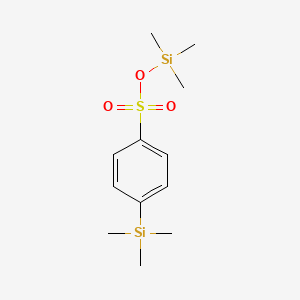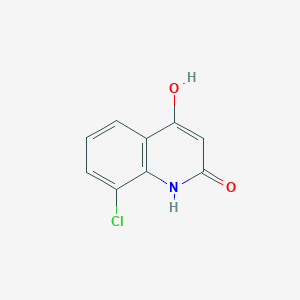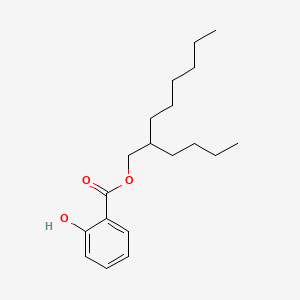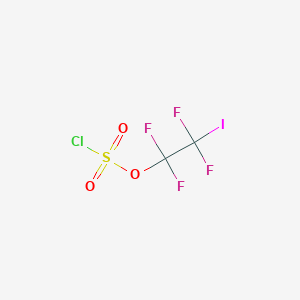
2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate
Overview
Description
2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate is a chemical compound with the molecular formula C2ClF4IO3S and a molecular weight of 342.44 g/mol. This compound is known for its unique structure, which includes both iodine and fluorine atoms, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate involves several steps. One common method includes the reaction of 2-Iodo-1,1,2,2-tetrafluoroethanol with chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is conducted at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for yield and purity.
Chemical Reactions Analysis
2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the iodine or chlorosulfate group is replaced by other nucleophiles.
Oxidation and Reduction: The presence of iodine allows for oxidation and reduction reactions, which can lead to the formation of different products depending on the reagents and conditions used.
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form 2-Iodo-1,1,2,2-tetrafluoroethanol and sulfuric acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate has several applications in scientific research:
Biology: The compound’s unique structure allows it to be used in studies involving enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs that require fluorinated intermediates.
Industry: It is used in the production of specialty chemicals and materials that require the incorporation of fluorine atoms.
Mechanism of Action
The mechanism by which 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate exerts its effects involves its ability to act as an electrophile in chemical reactions. The presence of the iodine and chlorosulfate groups makes it highly reactive towards nucleophiles, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate can be compared with other similar compounds such as:
2-Iodo-1,1,1-trifluoroethane: This compound has a similar structure but lacks the chlorosulfate group, making it less reactive in certain types of chemical reactions.
2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate: This compound is similar but contains a bromine atom instead of iodine, which can affect its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its combination of iodine and fluorine atoms along with the chlorosulfate group, which provides a distinct set of chemical properties and reactivity patterns .
Properties
IUPAC Name |
1-chlorosulfonyloxy-1,1,2,2-tetrafluoro-2-iodoethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF4IO3S/c3-12(9,10)11-2(6,7)1(4,5)8 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOMRUABJNZXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)I)(OS(=O)(=O)Cl)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF4IO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453212 | |
| Record name | 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192569-10-1 | |
| Record name | 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

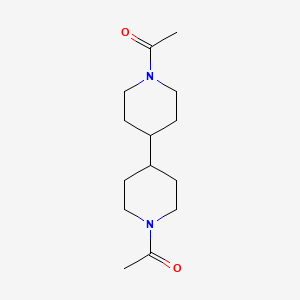
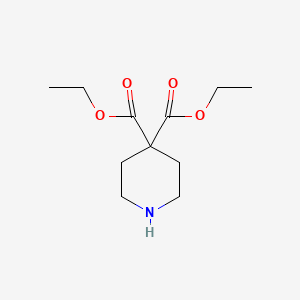
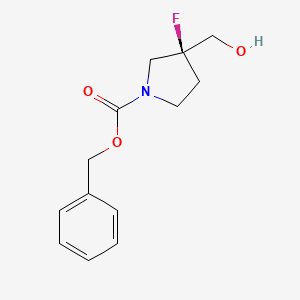
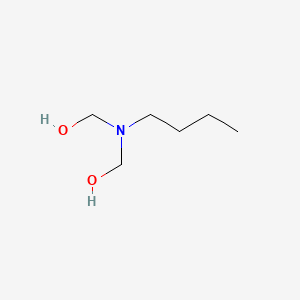
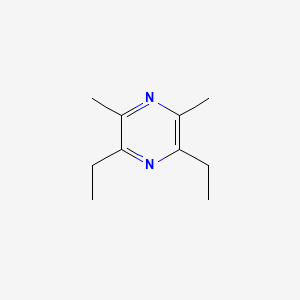
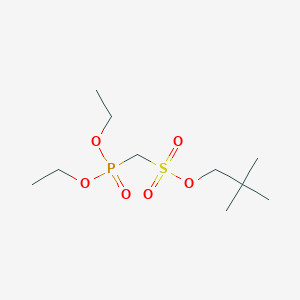
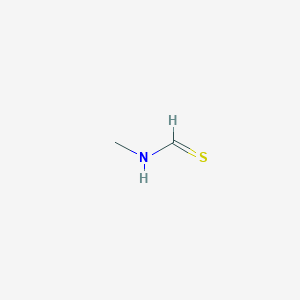
![1-Azabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B3049002.png)
